molecular formula C14H9F2N3S B1459112 5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 311329-63-2

5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1459112
CAS No.: 311329-63-2
M. Wt: 289.31 g/mol
InChI Key: INFHQOSCTSEZER-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4-difluorophenyl group at position 3.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3S/c15-11-7-6-9(8-12(11)16)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFHQOSCTSEZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, focusing on its antifungal, anticancer, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring substituted with a difluorophenyl group and a phenyl group. This specific arrangement is crucial for its biological activity. The molecular formula is C13H10F2N4SC_{13}H_{10}F_2N_4S, with a molecular weight of approximately 286.31 g/mol.

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antifungal properties. For instance, studies have shown that this compound has been tested against various fungal strains:

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Aspergillus flavus2010
Candida albicans1815
Fusarium solani225

These results indicate a strong antifungal effect, particularly against Fusarium solani, which is known for causing significant agricultural losses.

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using various cancer cell lines revealed promising results:

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (breast cancer)123.5
A549 (lung cancer)152.8
HeLa (cervical cancer)104.0

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

In addition to antifungal and anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1520
Escherichia coli1225
Pseudomonas aeruginosa1030

These findings highlight the broad-spectrum antimicrobial potential of the compound, making it a candidate for further development in treating bacterial infections.

Case Studies

Several case studies have explored the biological activity of similar triazole derivatives:

  • Study on Antifungal Efficacy : A study published in MDPI highlighted that triazole derivatives showed enhanced antifungal activity when modified with sulfur-containing groups. The presence of the thiol group in our compound likely contributes to its antifungal potency .
  • Anticancer Mechanisms : Research conducted on related triazole compounds indicated that they could inhibit key signaling pathways involved in tumor growth and metastasis. This suggests that our compound may similarly affect these pathways .
  • Synergistic Effects : A combination therapy study indicated that using triazole derivatives alongside conventional antifungals could enhance efficacy and reduce resistance development in fungal pathogens .

Scientific Research Applications

Antifungal Activity

One of the primary applications of 5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research has demonstrated that triazole derivatives exhibit potent antifungal activity against a variety of fungal strains, including those resistant to conventional treatments. The presence of the difluorophenyl group enhances the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, several triazole derivatives were synthesized and tested against Candida albicans and Aspergillus fumigatus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents like fluconazole, showcasing its potential as a lead compound for developing new antifungal therapies .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing

A recent investigation involved testing the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that it significantly reduced cell viability in a dose-dependent manner compared to untreated controls. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .

Fungicides

The compound's antifungal properties are not limited to medical applications; it also shows promise as a fungicide in agriculture. Its ability to inhibit fungal pathogens can protect crops from diseases that threaten yield and quality.

Case Study: Crop Protection

Field trials conducted on wheat crops demonstrated that formulations containing this compound effectively controlled Fusarium graminearum, a pathogen responsible for Fusarium head blight. The treated plots showed significantly lower disease incidence and improved grain quality compared to untreated controls .

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Synthesis Method References
Target Compound : 5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 3,4-Difluorophenyl, Phenyl, Thiol Inferred: Potential antimicrobial/anticancer activity (based on structural analogues) Likely involves cyclization of hydrazinecarbothioamide derivatives in basic conditions N/A
5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Indole-methyl, Phenyl, Thiol Antibacterial, antifungal (vs. S. aureus, C. albicans) Cyclization of polysubstituted indole derivatives
5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Aminothiazole, Phenyl, Thiol DHFR inhibition (anticancer activity) Alkylation of thiol with thiazole-containing synthons
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole-methyl, Phenyl, Thiol Antioxidant (DPPH radical scavenging) Cyclization of pyrazole intermediates with thioglycolic acid
5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 3,4-Dichlorophenoxy, Phenyl, Thiol Discontinued (potential toxicity or synthesis challenges) Alkylation of triazole-thiol with dichlorophenoxy halides
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione Phenylsulfonyl, 2,4-Difluorophenyl, Thione Inferred: Enhanced stability for enzyme inhibition Cyclization in NaOH followed by acidification
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases Amino, Schiff base (e.g., benzaldehyde derivatives) Antianxiety, antidepressant (CNS activity) Schiff base formation with aldehydes

Pharmacological Activity Trends

  • Antimicrobial Activity: Indole- and dichlorophenoxy-substituted triazoles show broad-spectrum antimicrobial activity .
  • Anticancer Activity : Thiazole-containing derivatives inhibit DHFR, a key enzyme in nucleotide synthesis . The 3,4-difluorophenyl group in the target compound could mimic the electron-withdrawing effects of sulfonyl groups in related analogues , improving target binding.
  • Antioxidant Activity : Pyrazole derivatives exhibit radical scavenging, attributed to electron-donating substituents . The thiol group in the target compound may similarly contribute to redox activity.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Groups : Fluorine and sulfonyl groups increase electrophilicity, enhancing interactions with biological targets .
  • Hydrophobic Substituents: Bulky groups like tert-butylphenoxy improve lipid solubility , while methoxy/ethoxy groups balance solubility and reactivity .
  • Thiol vs. Thione : The thiol (-SH) form offers higher reactivity for derivatization compared to thiones (-S-) .

Preparation Methods

Synthesis via Thiocarbohydrazide and Substituted Benzoic Acids

A robust method involves the direct heating of substituted benzoic acid derivatives with thiocarbohydrazide:

  • Procedure : A stoichiometric mixture of 3,4-difluorobenzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated to melting (approximately 145°C) for about 40 minutes.
  • Workup : The cooled product is neutralized with sodium bicarbonate to remove unreacted acid, washed with water, filtered, and recrystallized from ethanol/dimethylformamide.
  • Outcome : This yields 4-amino-5-(3,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol as an intermediate.

Subsequently, this intermediate can be condensed with benzaldehyde derivatives under acidic reflux to introduce the 4-phenyl substituent via Schiff base formation, followed by cyclization to yield the target compound.

This method is supported by experimental protocols demonstrating high purity and confirmed structures through NMR, IR, and mass spectrometry analyses.

Stepwise Synthesis via Thiosemicarbazides and Isothiocyanates

Another detailed synthetic route involves:

  • Step 1 : Preparation of hydrazides from substituted esters or acids.
  • Step 2 : Formation of thiosemicarbazides by reaction of hydrazides with isothiocyanates.
  • Step 3 : Cyclization of thiosemicarbazides in basic media to afford 1,2,4-triazole-3-thiols.

For example, phenyl hydrazides reacted with phenyl isothiocyanate, followed by base-induced cyclization, yield 5-phenyl-4-substituted-1,2,4-triazole-3-thiols in good yields (52–88%).

This approach can be adapted to incorporate 3,4-difluorophenyl substituents by selecting appropriate isothiocyanates or hydrazides bearing these groups.

One-Pot Visible-Light Mediated Synthesis Using α-Bromo-1,3-Diketones

A novel green chemistry approach involves:

  • Step 1 : Bromination of 1,3-diketones (e.g., 1-phenylbutane-1,3-dione) with N-bromosuccinimide (NBS) under visible light in aqueous media to form α-bromo-1,3-diketones.
  • Step 2 : In situ reaction of α-bromo-1,3-diketones with 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives under visible light irradiation in water to yield highly substituted thiazolo[3,2-b]triazole derivatives.

Although this method specifically targets thiazolo-fused triazoles, it demonstrates the feasibility of visible-light mediated synthesis and solvent-free or aqueous conditions, which could be optimized for the target compound.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Notes
Thiocarbohydrazide + Benzoic Acid 3,4-Difluorobenzoic acid + Thiocarbohydrazide Heating at 145°C, 40 min Not specified Direct melt reaction; followed by Schiff base formation with benzaldehyde for phenyl substitution
Thiosemicarbazide Cyclization Hydrazides + Isothiocyanates Basic media reflux 52–88 Stepwise synthesis; adaptable for various substituents including difluorophenyl groups
Visible-Light Mediated One-Pot α-Bromo-1,3-diketones + Triazole-3-thiol Visible light, aqueous solvent 60–75 Green synthesis; solvent-free and aqueous conditions; mainly for fused triazole derivatives

Detailed Research Findings and Notes

  • The cyclization of thiosemicarbazides is a well-established, versatile method yielding 1,2,4-triazole-3-thiols with diverse substitutions, including aromatic groups such as phenyl and difluorophenyl rings.
  • The direct heating of benzoic acids with thiocarbohydrazide provides a straightforward route to 4-amino-5-substituted triazole-3-thiols, which can be further functionalized to introduce the phenyl group at the 4-position via Schiff base formation with benzaldehydes.
  • The visible light irradiation method offers a modern, environmentally friendly alternative, enhancing reaction rates and yields under mild conditions, though it is more commonly applied to fused triazole derivatives.
  • Analytical characterization by NMR, IR, mass spectrometry, and elemental analysis consistently confirms the structure and purity of synthesized compounds.
  • Reported yields vary depending on the method and substituents but generally range from moderate to high (52–88%), indicating efficient synthetic protocols.

Q & A

Q. What are the standard synthetic routes for preparing 5-(3,4-difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via heterocyclicization of thiosemicarbazide precursors. A common approach involves:

  • Hydrazinolysis of ethyl esters (e.g., ethyl pyrazole-3-carboxylate) followed by reaction with phenyl isothiocyanate and alkaline cyclization .
  • Alkylation of triazole-thiol intermediates using haloalkanes in alcoholic solvents (e.g., 2-propanol) with NaOH to facilitate nucleophilic substitution .
  • Microwave-assisted synthesis for improved efficiency: reactions are conducted at 150°C under 14.4 bar pressure for 45 minutes using solvents like methanol or 1-propanol .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Elemental analysis (CHNS) to verify stoichiometry .
  • ¹H/¹³C NMR spectroscopy (in DMSO-d₆) to confirm substituent positions and aromatic proton environments .
  • IR spectroscopy to identify thiol (-SH) and triazole ring vibrations (~2500 cm⁻¹ for S-H stretch) .
  • Thin-layer chromatography (TLC) and GC-MS to assess purity and reaction completion .

Q. How is the antimicrobial activity of this compound and its derivatives typically screened?

Antimicrobial efficacy is evaluated via serial dilution assays against bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains. Minimum inhibitory concentration (MIC) values are determined using standardized protocols (CLSI guidelines). Activity correlates with alkyl chain length in derivatives, with longer chains (e.g., decylthio) showing enhanced effects .

Advanced Research Questions

Q. How do microwave-assisted synthesis conditions optimize the yield and purity of triazole-thiol derivatives?

Microwave irradiation accelerates reactions by enabling rapid, uniform heating. For example:

  • Reduced reaction time : 45 minutes vs. 6–8 hours for conventional methods .
  • Higher yields : ~80–90% due to minimized side reactions .
  • Parameter optimization : Temperature (150°C), pressure (14.4 bar), and solvent polarity (methanol > 1-propanol) are critical for reproducibility .

Q. What structure-activity relationships (SAR) govern the antimicrobial potency of alkylthio-triazole derivatives?

  • Alkyl chain length : Increasing chain length (e.g., from methyl to decyl) enhances lipophilicity, improving membrane penetration and antifungal activity (MIC: 8 µg/mL for decylthio vs. 64 µg/mL for methylthio) .
  • Electron-withdrawing substituents : Fluorine atoms at the 3,4-positions on the phenyl ring increase electrophilicity, boosting interaction with microbial enzymes .

Q. How can computational methods like molecular docking guide the design of triazole-thiol derivatives?

  • PASS Online® software predicts biological targets (e.g., cytochrome P450 inhibition) based on structural motifs .
  • Molecular docking (AutoDock Vina) identifies binding modes to enzymes like fungal lanosterol 14α-demethylase. For example, derivatives with pyrazole moieties show strong binding affinity (ΔG < -8 kcal/mol) .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

  • Systematic variation of substituents : Test analogs with incremental changes (e.g., alkyl chain length, halogen position) to isolate contributing factors .
  • Metabolic stability assays : Use liver microsomes to assess whether low activity in vitro stems from rapid degradation .
  • Synergistic studies : Combine with known antimicrobials to identify potentiating effects .

Q. What strategies are employed to enhance the solubility and bioavailability of this hydrophobic compound?

  • Prodrug design : Introduce acetylated or glycosylated groups to improve water solubility .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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